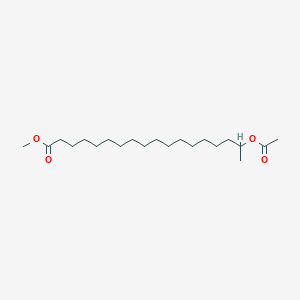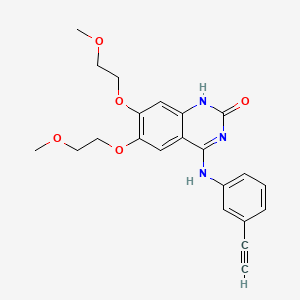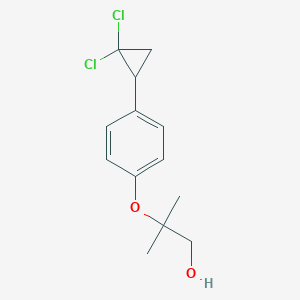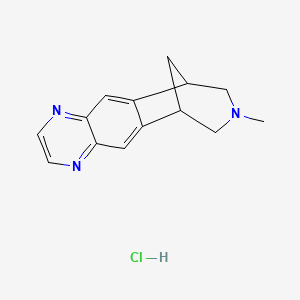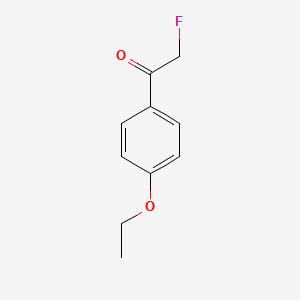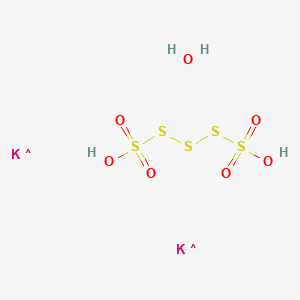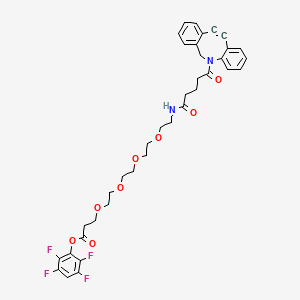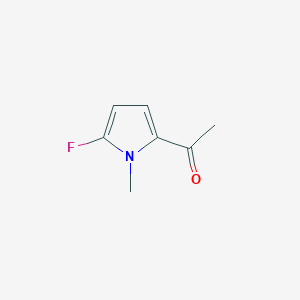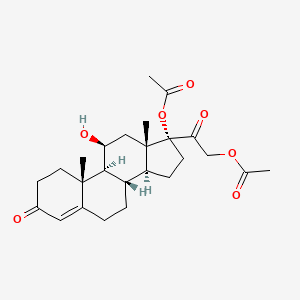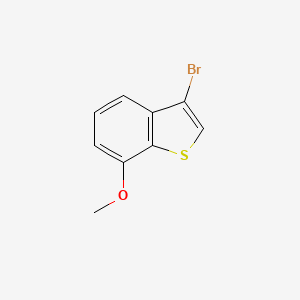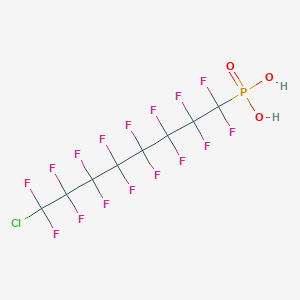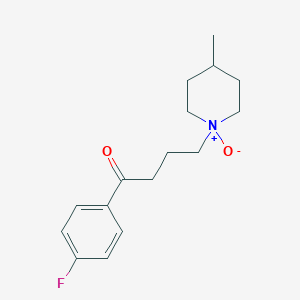
Melperone N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melperone N-Oxide is a derivative of Melperone, an atypical antipsychotic of the butyrophenone chemical class. Melperone itself has been used in the treatment of sleep disorders, confusion, and psychomotor dysfunction, particularly in geriatric and psychiatric patients
準備方法
Synthetic Routes and Reaction Conditions
Melperone N-Oxide can be synthesized through the oxidation of Melperone. One common method involves treating Melperone with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, characterized by a positive charge on the nitrogen atom and a negative charge on the oxygen atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using reagents such as sodium perborate in acetic acid. This method is effective for the oxidation of various nitrogen-containing compounds to their corresponding N-oxides .
化学反応の分析
Types of Reactions
Melperone N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of the N-oxide itself is an oxidation reaction.
Reduction: N-oxides can be reduced back to their parent amines under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium perborate are commonly used oxidizing agents.
Reduction: Reducing agents such as zinc and acetic acid can be used to convert N-oxides back to amines.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield Melperone, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Melperone N-Oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Studies have explored its potential effects on biological systems, particularly in relation to its parent compound, Melperone.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Melperone N-Oxide is related to its ability to interact with specific molecular targets. Like Melperone, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. This interaction helps to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
類似化合物との比較
Similar Compounds
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Pimozide N-Oxide: An N-oxide derivative of another antipsychotic compound.
Uniqueness
Melperone N-Oxide is unique due to its specific chemical structure and the particular therapeutic effects of its parent compound, Melperone. Its relatively low affinity for D2 receptors compared to other antipsychotics reduces the risk of extrapyramidal side effects, making it a valuable compound in psychiatric medicine .
特性
分子式 |
C16H22FNO2 |
|---|---|
分子量 |
279.35 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
InChIキー |
LCOHBSJSZNYNNQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


